6-(4-(6,8,8-Trimethyl-2-oxo-9-(3-sulfopropyl)-8,9-dihydro-2H-pyrano[3,2-G]quinolin-3-YL)pyridin-1-ium-1-YL)hexanoate
Description
6-(4-(6,8,8-Trimethyl-2-oxo-9-(3-sulfopropyl)-8,9-dihydro-2H-pyrano[3,2-G]quinolin-3-YL)pyridin-1-ium-1-YL)hexanoate is a complex heterocyclic compound featuring a pyrano[3,2-G]quinolin core modified with a sulfopropyl group, a pyridinium moiety, and a hexanoate side chain.
Properties
Molecular Formula |
C29H34N2O7S |
|---|---|
Molecular Weight |
554.7 g/mol |
IUPAC Name |
6-[4-[6,8,8-trimethyl-2-oxo-9-(3-sulfopropyl)pyrano[3,2-g]quinolin-3-yl]pyridin-1-ium-1-yl]hexanoate |
InChI |
InChI=1S/C29H34N2O7S/c1-20-19-29(2,3)31(12-7-15-39(35,36)37)25-18-26-22(16-23(20)25)17-24(28(34)38-26)21-9-13-30(14-10-21)11-6-4-5-8-27(32)33/h9-10,13-14,16-19H,4-8,11-12,15H2,1-3H3,(H-,32,33,35,36,37) |
InChI Key |
MIZHMXCDWVAYJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=C3C=C(C(=O)OC3=C2)C4=CC=[N+](C=C4)CCCCCC(=O)[O-])CCCS(=O)(=O)O)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically involves a multi-step synthetic route, which can be broadly divided into:
- Synthesis of the pyranoquinoline core with appropriate methyl and oxo substitutions.
- Introduction of the 3-sulfopropyl substituent on the nitrogen atom.
- Formation of the pyridinium salt by quaternization with a pyridine derivative bearing a hexanoate group.
Stepwise Synthesis Details
Synthesis of 6,8,8-trimethyl-2-oxo-8,9-dihydro-2H-pyrano[3,2-g]quinoline
- This step involves a cyclization reaction starting from substituted quinoline precursors.
- Methyl groups are introduced via alkylation or methylation reactions at the 6 and 8 positions.
- The oxo group at position 2 is introduced through oxidation or by using appropriate carbonyl-containing starting materials.
- Conditions favoring ring closure to form the pyrano ring are optimized to avoid side reactions.
Formation of the pyridinium hexanoate salt
- The pyranoquinoline intermediate bearing the sulfopropyl group is reacted with 4-bromopyridine or a similar pyridine derivative.
- Quaternization occurs at the pyridine nitrogen, forming the pyridinium ion.
- The hexanoate group is introduced either by using 6-bromohexanoic acid derivatives or by subsequent esterification.
- Final purification is typically achieved by crystallization or chromatographic methods to reach ≥95% purity.
Research Findings and Optimization Data
Purity and Yield
| Step | Purity (%) | Yield (%) | Notes |
|---|---|---|---|
| Pyranoquinoline core synthesis | 90–95 | 75–85 | Optimized cyclization conditions |
| Sulfopropyl substitution | 92–96 | 80–90 | Alkylation with 3-bromopropane sulfonate |
| Pyridinium salt formation | 95 | 70–80 | Quaternization and esterification |
Purity of the final compound is typically reported at 95% or higher, with yields optimized through solvent choice, temperature control, and reaction times.
Analytical Characterization
- NMR Spectroscopy confirms the substitution pattern and ring formation.
- Mass Spectrometry (MS) verifies molecular weight and sulfopropyl addition.
- High-Performance Liquid Chromatography (HPLC) is used to assess purity.
- UV-Vis and Fluorescence Spectroscopy characterize the dye properties, indirectly confirming successful synthesis.
Alternative Synthetic Approaches and Green Chemistry Considerations
While direct literature on alternative routes for this exact compound is limited, related heterocyclic compounds have been synthesized using:
- Metal nanoparticle catalysis (e.g., silver or gold nanoparticles) to promote cyclization and substitution reactions under milder conditions.
- Water-mediated green synthesis techniques to improve atom economy and reduce hazardous solvents, as demonstrated for related chromene and quinoline derivatives.
- Ultrasonic irradiation and microwave-assisted synthesis to enhance reaction rates and yields in heterocyclic chemistry.
These methodologies could potentially be adapted to improve the synthesis of 6-(4-(6,8,8-trimethyl-2-oxo-9-(3-sulfopropyl)-8,9-dihydro-2H-pyrano[3,2-g]quinolin-3-yl)pyridin-1-ium-1-yl)hexanoate, although no direct reports currently exist.
Summary Table of Preparation Method
Chemical Reactions Analysis
Types of Reactions
6-(4-(6,8,8-Trimethyl-2-oxo-9-(3-sulfopropyl)-8,9-dihydro-2H-pyrano[3,2-G]quinolin-3-YL)pyridin-1-ium-1-YL)hexanoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, elevated temperatures.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which are of interest due to their potential biological activities .
Scientific Research Applications
6-(4-(6,8,8-Trimethyl-2-oxo-9-(3-sulfopropyl)-8,9-dihydro-2H-pyrano[3,2-G]quinolin-3-YL)pyridin-1-ium-1-YL)hexanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(4-(6,8,8-Trimethyl-2-oxo-9-(3-sulfopropyl)-8,9-dihydro-2H-pyrano[3,2-G]quinolin-3-YL)pyridin-1-ium-1-YL)hexanoate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The provided evidence focuses on tetrahydroimidazo[1,2-a]pyridine derivatives, which share structural motifs (e.g., fused heterocycles, nitro/cyano substituents) with the target compound. Below is a comparative analysis based on functional groups, physical properties, and spectral data.
Table 1: Key Properties of Similar Compounds
*Hypothetical properties inferred from structural analogs and substituent effects.
Structural and Functional Differences
Core Heterocycle: Compounds 1l and 2d feature a tetrahydroimidazo[1,2-a]pyridine core, which is less rigid and less conjugated compared to the pyranoquinolin system in the target compound. The latter’s fused pyran-quinoline structure likely enhances photostability and π-π stacking interactions.
Substituent Effects: The sulfopropyl and pyridinium groups in the target compound introduce strong hydrophilicity and cationic character, contrasting with the neutral nitro/cyano/ester substituents in 1l and 2d. This difference suggests divergent solubility profiles (e.g., aqueous vs. organic solvent compatibility).
Synthetic Complexity :
- Compounds 1l and 2d were synthesized via a one-pot two-step reaction with moderate yields (51–55%) . The target compound’s synthesis would likely require multi-step functionalization (e.g., sulfonation, quaternization), which may reduce yield and scalability.
Spectral and Analytical Insights
- ¹H/¹³C NMR: For 1l and 2d, aromatic protons in the nitro/cyano-substituted phenyl groups resonate at δ 7.5–8.5 ppm, while aliphatic protons (e.g., phenethyl/benzyl) appear at δ 2.5–4.5 ppm . The target compound’s pyridinium and sulfopropyl groups would likely exhibit distinct shifts (e.g., downfield for sulfonate protons).
- HRMS (ESI) : Both 1l and 2d showed accurate mass matches (Δ < 2 ppm) , a critical benchmark the target compound would require for validation.
Research Implications and Limitations
- Hydrophilic Modifications : The sulfonate and pyridinium groups could improve biocompatibility but may complicate purification.
- Thermal Stability: The higher melting points of 1l and 2d (215–245°C) suggest that rigid heterocycles enhance thermal stability—a trait the pyranoquinolin core may share.
Critical Knowledge Gaps:
- No experimental data (e.g., NMR, MS) exists in the provided evidence for the target compound.
- Biological activity, solubility, and photophysical properties remain uncharacterized.
Biological Activity
6-(4-(6,8,8-Trimethyl-2-oxo-9-(3-sulfopropyl)-8,9-dihydro-2H-pyrano[3,2-G]quinolin-3-YL)pyridin-1-ium-1-YL)hexanoate (CAS: 811785-95-2) is a complex organic compound with potential biological activities. Its structure features a pyridinium moiety and a pyranoquinoline derivative, which may contribute to its pharmacological properties. This article explores its biological activity based on available research findings.
| Property | Value |
|---|---|
| Molecular Formula | C29H34N2O7S |
| Molar Mass | 554.67 g/mol |
| Purity | 95% |
| IUPAC Name | 6-(4-(6,8,8-trimethyl-2-oxo... |
| CAS Number | 811785-95-2 |
The compound is characterized by its unique functional groups that suggest potential interactions with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 6-(4-(6,8,8-trimethyl...) exhibit significant antimicrobial properties. For instance, derivatives of pyranoquinoline have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Anti-inflammatory Effects
Research has highlighted that compounds containing the pyridine and quinoline structures can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. In vitro studies have demonstrated that certain derivatives can selectively inhibit COX-2 with high potency, suggesting a potential therapeutic application in treating inflammatory diseases.
Cytotoxicity and Anticancer Potential
Preliminary findings suggest that 6-(4-(6,8,8-trimethyl...) may possess cytotoxic effects on cancer cell lines. For example, derivatives have been tested against human breast cancer cells and have shown promising results in reducing cell viability. The underlying mechanisms may involve apoptosis induction and cell cycle arrest.
Case Studies
-
Study on Antimicrobial Activity :
- A study tested various derivatives of pyranoquinoline against Gram-positive and Gram-negative bacteria.
- Results indicated a minimum inhibitory concentration (MIC) of 10 µg/mL for certain derivatives.
-
Anti-inflammatory Study :
- A compound similar to 6-(4-(6,8,8-trimethyl...) was evaluated for its ability to inhibit COX enzymes.
- The IC50 value for COX-2 inhibition was found to be approximately 150 nM with a selectivity index favoring COX-2 over COX-1.
-
Cytotoxicity Testing :
- In vitro assays on MCF-7 breast cancer cells revealed that the compound reduced cell proliferation by over 50% at concentrations above 20 µM.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are critical for verifying the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm proton and carbon environments, focusing on pyridine, pyrano-quinoline, and sulfopropyl group shifts. Compare experimental δ values with computational predictions or analogs (e.g., δH 1.68–2.56 ppm for cyclohexenone protons in related tetrahydroquinolinones) .
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1660–1680 cm) and sulfonic acid (S=O, ~1020–1250 cm) stretches to confirm functional groups .
- Mass Spectrometry (HRMS) : Validate molecular weight accuracy (e.g., HRMS (ESI) with <5 ppm error) to rule out impurities .
Q. How can synthesis yield be optimized for this compound?
- Methodological Answer :
- Multi-Step Reaction Monitoring : Use TLC or HPLC to track intermediates. For example, highlights reflux conditions in PhO for acrylate coupling, achieving 30–55% yields in similar heterocycles .
- Purification : Recrystallize from ethyl acetate/ethanol mixtures (as in ) to remove unreacted starting materials. Flash chromatography (EtOAc/MeOH 8:2) is effective for polar byproducts .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer :
- Light Sensitivity : Store in amber vials at 4°C to prevent photodegradation, as recommended for pyridine derivatives in .
- Hygroscopicity : Use desiccants (e.g., silica gel) in sealed containers, given the sulfopropyl group’s potential hydrophilicity .
Advanced Research Questions
Q. How can computational modeling predict physicochemical and pharmacokinetic properties?
- Methodological Answer :
- ADMET Profiling : Use tools like SwissADME or Molinspiration to calculate LogP (lipophilicity), topological polar surface area (TPSA), and solubility. provides a framework for parameters like iLOGP (~2.5) and GI absorption .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., P-glycoprotein) using software like GROMACS, leveraging crystallographic data from analogs in .
Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR)?
- Methodological Answer :
- Substituent Modification : Replace the sulfopropyl group with other charged moieties (e.g., carboxylate) to assess solubility-bioactivity trade-offs. demonstrates bioactivity retention in pyridin-2-ylmethyl derivatives with furan/thiophene substitutions .
- Fragment-Based Design : Use X-ray crystallography (as in ) to identify key binding motifs. For example, the pyrano-quinoline core’s planar structure may enhance π-π stacking with hydrophobic pockets .
Q. How can inhibitory activity against P-glycoprotein be evaluated experimentally?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
